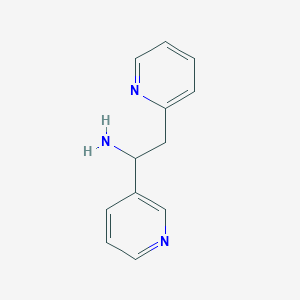

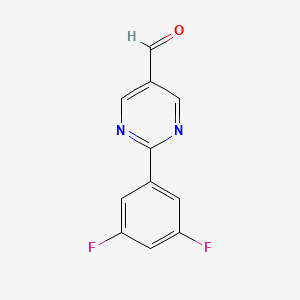

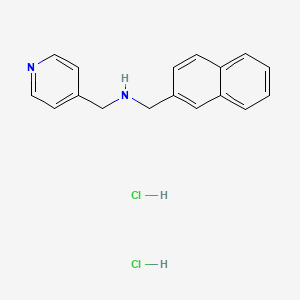

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine

Übersicht

Beschreibung

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (2-PEP) is an organic compound belonging to the class of amines. It is a colorless liquid with a pyridine-like odor and a boiling point of 191.7 °C. 2-PEP is of great interest due to its wide variety of applications in the field of synthetic organic chemistry. It has been used in a number of syntheses, including the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, 2-PEP has been found to have important biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor activities.

Wissenschaftliche Forschungsanwendungen

Catalysis in Asymmetric Synthesis

- The compound has been utilized in the design of recyclable C2-symmetric tertiary amine-squaramide organocatalysts. These catalysts efficiently catalyze asymmetric additions of β-dicarbonyl compounds to nitroolefins and domino reactions, yielding products with high enantiomeric enrichment and yield. The catalysts can be reused multiple times without compromising the product yield or purity (Kostenko, Kucherenko, & Zlotin, 2018).

Complexation with Metals

- This compound is involved in the complexation to metals like Cadmium(II). The studies demonstrate the synthesis of a tetradentate ligand resulting from its condensation, which plays a crucial role in the formation of complexes with distinct geometrical structures (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Microwave-Assisted Synthesis

- In microwave-assisted synthesis processes, the compound has been used to prepare various 2-amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone, showcasing its versatility in the synthesis of complex heterocycles (Ankati & Biehl, 2010).

Use in Palladium(II) Complexes

- The compound serves as a ligand in Palladium(II) complexes, which are active catalysts for methoxycarbonylation of olefins. This application is significant in industrial processes for the production of esters (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Electrooptic Film Fabrication

- The compound has been used in the synthesis of dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication. These applications are critical in the development of advanced materials for optical and electrooptic technologies (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).

Metal Ion Transport

- Research shows the use of the compound in the creation of cationic surfactants for selective metal ion extraction and transport through a bulk liquid membrane. This application is particularly relevant in the field of environmental chemistry and metallurgy (Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005).

Structural Characterization in Crystallography

- It has been used in crystallography for the structural characterization of various compounds. Its ability to form stable crystalline structures makes it valuable for understanding molecular and crystal structures (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

Photochromic Switching

- In the field of photochemistry, the compound is involved in the reversible photochromic switching in a Ru(II) polypyridyl complex, demonstrating its potential in light-responsive materials (Unjaroen, Kasper, & Browne, 2014).

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-12(10-4-3-6-14-9-10)8-11-5-1-2-7-15-11/h1-7,9,12H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMCONSRKGUOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

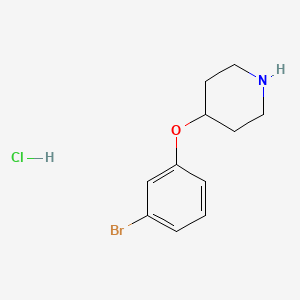

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)

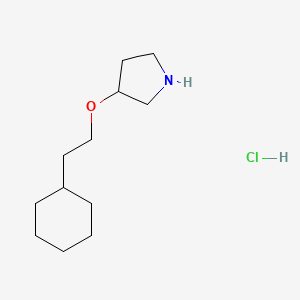

![4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1438153.png)